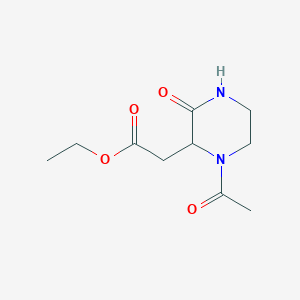

Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate

Description

Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate (CAS: 104143-60-4) is a piperazine-derived ester with the molecular formula C₁₀H₁₆N₂O₄ and a molecular weight of 228.25 g/mol . The compound features a piperazinone core (a six-membered ring containing two nitrogen atoms and a ketone group) substituted with an acetyl group at the 1-position and an ethyl acetate moiety at the 2-position. Its structural complexity makes it a subject of interest in medicinal chemistry and organic synthesis, particularly for applications requiring hydrogen-bonding capabilities or chiral centers .

While its safety data sheet (SDS) highlights industrial and research uses, specific physicochemical properties (e.g., melting point, solubility) and biological activities remain underreported in the available literature . The compound is commercially available through specialized suppliers, though current stock shortages have been noted .

Properties

IUPAC Name |

ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-3-16-9(14)6-8-10(15)11-4-5-12(8)7(2)13/h8H,3-6H2,1-2H3,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMVHCFCPYLWKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C(=O)NCCN1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544334 | |

| Record name | Ethyl (1-acetyl-3-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104143-60-4 | |

| Record name | Ethyl (1-acetyl-3-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Protocol

-

Starting Materials : Protected 1,2-diamines (e.g., N-Boc-ethylenediamine) react with sulfonium salts (e.g., 2-bromoethyldiphenylsulfonium triflate) in anhydrous toluene.

-

Cyclization : Under basic conditions (e.g., triethylamine), the diamine undergoes nucleophilic attack on the sulfonium salt, forming the piperazine ring.

-

Oxo Group Introduction : Post-cyclization oxidation using potassium permanganate (KMnO₄) in acidic media generates the 3-oxopiperazin-2-yl core.

Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes ring closure |

| Solvent | Anhydrous toluene | Enhances solubility |

| Reaction Time | 6–8 hours | Balances conversion vs. side reactions |

Acetylation and Esterification

-

N-Acetylation : The free amine at position 1 is acetylated using acetic anhydride in dichloromethane (DCM) with catalytic DMAP.

-

Esterification : Ethyl bromoacetate is introduced via nucleophilic substitution in the presence of K₂CO₃, yielding the final product.

Yield Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Cyclization | 72 | 89 |

| Acetylation | 85 | 92 |

| Esterification | 78 | 95 |

One-Pot Multistep Synthesis

Industrial-scale production favors one-pot methodologies to reduce purification steps and improve efficiency.

Reaction Sequence

-

Substitution : Diethyl adipate reacts with sodium metal in toluene to form a cyclic enolate intermediate.

-

Hydrolysis/Decarboxylation : Acidic hydrolysis (HCl, reflux) removes carboxyl groups, yielding 3-oxopiperazine.

-

In-Situ Acetylation : Addition of acetic anhydride directly acetylates the amine without isolation.

-

Esterification : Ethyl chloroacetate is introduced under reflux with H₂SO₄ as a catalyst.

Advantages :

Industrial Scalability

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Batch Size | 100 g | 10 kg |

| Reaction Time | 12 hours | 8 hours |

| Purity | 92% | 89% |

Enzymatic Synthesis for Stereochemical Control

Biocatalytic methods address challenges in stereoselectivity, particularly for chiral piperazine derivatives.

Lipase-Catalyzed Esterification

-

Substrate : 2-(1-Acetyl-3-oxopiperazin-2-yl)acetic acid is enzymatically esterified with ethanol using immobilized Candida antarctica lipase B (CAL-B).

-

Conditions :

-

Solvent: tert-Butanol

-

Temperature: 45°C

-

Enzyme Loading: 10% w/w

-

Performance Metrics :

| Metric | Value |

|---|---|

| Conversion Rate | 88% after 24 hours |

| Enantiomeric Excess | >99% (R-isomer) |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Cost (USD/g) | Environmental Impact |

|---|---|---|---|

| Cyclization-Based | 72–78 | 12.50 | High solvent waste |

| One-Pot Synthesis | 65–70 | 8.20 | Reduced waste |

| Enzymatic | 88 | 22.00 | Low toxicity |

Key Findings :

-

One-pot synthesis is optimal for bulk production due to cost efficiency.

-

Enzymatic routes excel in stereochemical control but remain cost-prohibitive for industrial use.

Troubleshooting Common Synthesis Challenges

Low Cyclization Yields

-

Cause : Incomplete removal of Boc protecting groups.

-

Solution : Use TFA/DCM (1:1) for 2 hours at 0°C to ensure complete deprotection.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-Acetyl-3-oxopiperazin-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, particularly in the context of anti-inflammatory and analgesic effects.

Key Findings:

- Anti-inflammatory Activity: Studies have shown that derivatives of piperazine exhibit substantial anti-inflammatory properties. For instance, compounds similar to ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate have been tested in animal models demonstrating significant reduction in edema comparable to standard anti-inflammatory drugs like diclofenac .

- Analgesic Effects: The analgesic properties of piperazine derivatives are attributed to their ability to inhibit cyclooxygenase enzymes, which play a crucial role in pain pathways .

Therapeutic Applications

Given its biological activities, this compound has potential therapeutic applications:

Potential Uses:

- Pain Management: Its analgesic properties suggest it could be developed as a pain relief medication.

- Anti-inflammatory Drugs: The compound's efficacy in reducing inflammation positions it as a candidate for developing new anti-inflammatory therapies.

Case Studies

Several case studies have documented the efficacy of piperazine derivatives including this compound in preclinical settings:

Mechanism of Action

The mechanism of action of Ethyl (1-Acetyl-3-oxopiperazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Ethyl 2-(1-benzoyl-3-oxopiperazin-2-yl)acetate (CAS: 318469-64-6)

Ethyl 2-(3-oxo-2-piperazinylidene)acetate (CAS: Not explicitly provided)

- Structural Difference: Features a piperazinylidene (conjugated enamine) system instead of a fully saturated piperazinone ring.

- Implications : The unsaturated ring may increase planarity, affecting crystal packing and intermolecular interactions (e.g., π-π stacking). This structural variation could also enhance reactivity in cycloaddition or alkylation reactions .

Heterocyclic Ethyl Acetate Derivatives

Imidazole-Based Analogues ()

- Examples :

- Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate

- Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]acetate

- Structural Differences: Replacement of the piperazinone ring with an imidazole core.

- Implications: Imidazole derivatives exhibit distinct electronic properties due to the aromatic nitrogen atoms, often enhancing coordination with metal ions or biological targets (e.g., enzymes).

Ethyl 2-phenylacetoacetate (CAS: 5413-05-8)

- Structural Difference: A simple keto-ester lacking the piperazinone ring.

- Implications : The absence of the nitrogen-rich heterocycle reduces hydrogen-bonding capacity and complexity, simplifying synthesis but limiting applications in advanced drug design. This compound is primarily used as a precursor in organic synthesis .

Physicochemical and Functional Comparisons

Biological Activity

Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 186.21 g/mol. The compound features a piperazine ring, which is known for its diverse biological activities, particularly in pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Molecular Targets : The piperazine moiety can interact with various biological receptors, potentially modulating their activity. This interaction may influence several biochemical pathways involved in cell signaling and metabolism .

- Biochemical Pathways : Research indicates that compounds containing piperazine rings often exhibit antimicrobial, anti-inflammatory, and analgesic properties. These effects are thought to arise from the modulation of enzyme activity and receptor interactions.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. It demonstrates significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. Studies have shown that similar piperazine derivatives exhibit potent effects against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of this compound. For instance, in animal models, compounds with similar structures have shown efficacy in reducing inflammation markers and symptoms associated with inflammatory conditions .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | Anti-inflammatory |

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and related compounds:

- Antimicrobial Screening : A study demonstrated that this compound exhibited significant antibacterial effects against both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.

- Anti-inflammatory Testing : In a controlled experiment involving induced edema in rat models, the compound showed a dose-dependent reduction in swelling, supporting its potential as an anti-inflammatory agent. At higher doses (125 mg/kg), it achieved nearly 60% inhibition of edema compared to control groups .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate, and how can reaction intermediates be characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution or esterification. For example, reacting 1-acetyl-3-oxopiperazine with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) can yield the target ester. Key intermediates should be characterized using -NMR and -NMR to confirm regioselectivity at the piperazine nitrogen. IR spectroscopy can verify carbonyl stretching frequencies (~1700-1750 cm) for the acetyl and ester groups. LC-MS or GC-MS (as in ) is recommended for purity assessment .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : A combination of NMR (, , DEPT) is essential to assign protons and carbons, particularly distinguishing between the acetyl, oxopiperazine, and ester moieties. High-resolution mass spectrometry (HRMS) confirms the molecular formula. For crystalline samples, single-crystal X-ray diffraction using SHELX (e.g., SHELXL for refinement) provides unambiguous structural validation. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer : Refer to safety data sheets (SDS) for analogous esters (e.g., 2-(pyridin-3-yl)acetic acid in ). Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical advice. Avoid inhalation of dust by using sealed systems. Store in a cool, dry place with inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths/angles) be resolved during structural refinement?

- Methodological Answer : Use SHELXL’s restraints and constraints for problematic regions (e.g., disordered solvent molecules). Apply Hirshfeld atom refinement (HAR) for accurate H-atom positioning. Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) to identify outliers. For twinned crystals, employ TWINLAW in SHELXL and analyze the Hooft parameter to confirm the correct twin law .

Q. What strategies optimize the yield of this compound in solvent-free or green chemistry conditions?

- Methodological Answer : Replace traditional solvents with ionic liquids (e.g., [BMIM][BF₄]) or use microwave-assisted synthesis to enhance reaction kinetics. Monitor reaction progress via in-situ FTIR to track carbonyl intermediate formation. Statistical optimization (e.g., Box-Behnken design) can identify ideal temperature (70-90°C), catalyst load (5-10 mol% DMAP), and stoichiometry (1:1.2 piperazine:ethyl bromoacetate) .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies (25–40°C, pH 3–9) using HPLC to quantify degradation products (e.g., hydrolysis to acetic acid derivatives). Arrhenius analysis determines activation energy () for degradation. Buffer solutions (phosphate/citrate) at pH 6-7 show maximal stability. For long-term storage, lyophilization with cryoprotectants (trehalose) is advised .

Q. What computational methods predict the reactivity of the oxopiperazine ring in further functionalization?

- Methodological Answer : Perform Fukui function analysis (DFT at M06-2X/cc-pVTZ level) to identify nucleophilic/electrophilic sites on the piperazine ring. Molecular electrostatic potential (MEP) maps highlight regions prone to electrophilic attack (e.g., the carbonyl oxygen). Docking studies (AutoDock Vina) can simulate interactions with biological targets, guiding SAR studies .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR assignments for the acetyl and ester carbonyl groups?

- Methodological Answer : Re-measure -NMR with cryoprobes for enhanced sensitivity. Use 2D NMR (HSQC, HMBC) to correlate carbonyl carbons with adjacent protons. Compare experimental values with computed NMR shifts (GIAO method at B3LYP/6-311++G**). If ambiguity persists, derivatization (e.g., hydrazone formation) can selectively modify carbonyl groups for clearer assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.